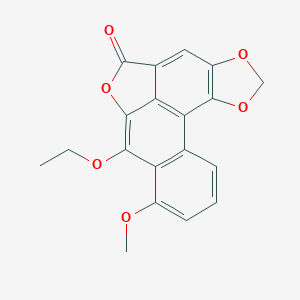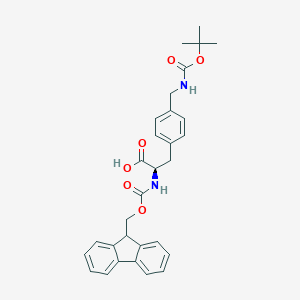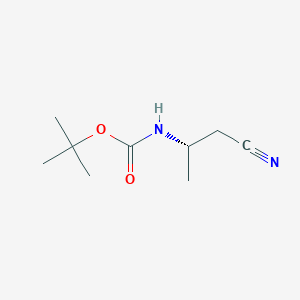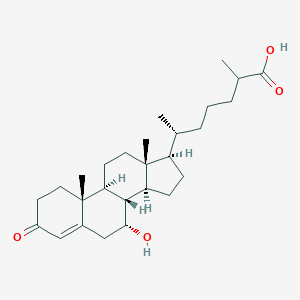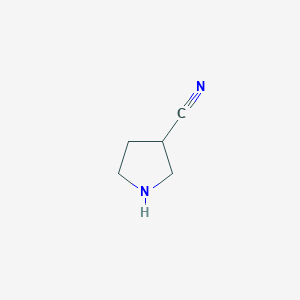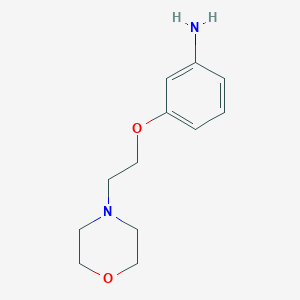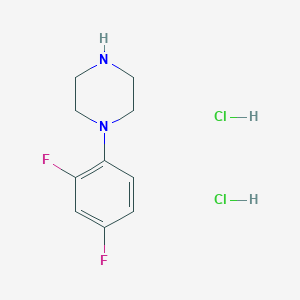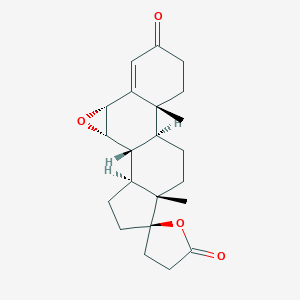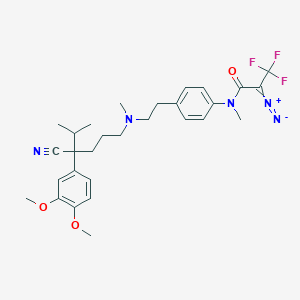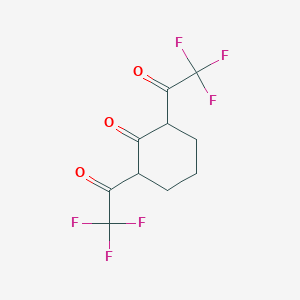
2,6-Bis(2,2,2-trifluoroacetyl)cyclohexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related fluorinated cyclohexanone derivatives involves innovative methodologies that offer advantages over traditional approaches. For example, Sevenard et al. (2008) developed an efficient method to synthesize 2,6- bis(trifluoroacetyl)phenols from corresponding cyclohexanones through a dibromination-double dehydrobromination sequence, highlighting a superior method to access fluorinated building blocks [Sevenard et al., 2008].
Molecular Structure Analysis
The structure of 4-phenyl-2,6-bis(trifluoroacetyl)cyclohexanone and its derivatives has been extensively studied, revealing significant insights into their molecular configurations. Sevenard et al. (2007) accomplished the first solid-state structure determination for a fluorinated 1,3,5-triketone, showing its existence predominantly in a highly delocalized double U-enol(ate) form both in solution and the gas phase [Sevenard et al., 2007].
Chemical Reactions and Properties
The chemistry of 2,6-bis(2,2,2-trifluoroacetyl)cyclohexanone derivatives involves various reactions, including cyclization and reductive amination, showcasing the compound's reactivity. For instance, Roesky and Hofmann (1984) demonstrated the cyclization of bis(2,2,2-trifluoroethoxy)-1,2-diiminoethane with halides to yield five-membered ring compounds, underlining the reactive nature of such fluorinated compounds [Roesky & Hofmann, 1984].
Physical Properties Analysis
The physical properties of 2,6-bis(2,2,2-trifluoroacetyl)cyclohexanone derivatives, such as solubility and thermal stability, are crucial for their application in various domains. Li et al. (2009) synthesized novel polyamides derived from a related diamine and aromatic dicarboxylic acids, highlighting the outstanding solubility and thermal stability of these polymers, which are essential attributes for advanced microelectronic applications [Li et al., 2009].
Chemical Properties Analysis
The chemical properties, including reactivity and bonding features of 2,6-bis(2,2,2-trifluoroacetyl)cyclohexanone derivatives, are influenced by their unique molecular structure. Padmaja et al. (2009) conducted a vibrational analysis of a PMBC compound, revealing insights into its bonding features and hydrogen bonding interactions, which are critical for understanding the compound's chemical behavior [Padmaja et al., 2009].
Applications De Recherche Scientifique
Synthesis Methods and Properties
Aromatization Methodology : A study by Sevenard et al. (2008) developed an efficient method to synthesize 2,6-bis(trifluoroacetyl)phenols from cyclohexanones. This method is superior to traditional approaches, offering valuable fluorinated building blocks (Sevenard et al., 2008).
Polymer Synthesis : Diakoumakos and Mikroyannidis (1994) utilized 2,6-bis(4-hydroxybenzylidene)cyclohexanone in the synthesis of novel polyesters, polyurethanes, and epoxy resins. These polymers demonstrated improved solubility and thermal stability (Diakoumakos & Mikroyannidis, 1994).
Crystal Structure Analysis : A study by Sevenard et al. (2007) provided insights into the crystal structure of 4-phenyl-2,6-bis(trifluoroacetyl)cyclohexanone and its dilithium salt, revealing unique structural characteristics in different states (Sevenard et al., 2007).
Application in Material Science
Polyamide and Polyimide Synthesis : Mikroyannidis (1994) explored the use of 2,6-bis(3-aminobenzylidene)cyclohexanone in the creation of unsaturated polyamides and polyimides. These materials exhibited excellent solubility in various solvents and demonstrated high thermal stability (Mikroyannidis, 1994).
Mesomorphic Behavior : Matsunaga and Miyamoto (1993) investigated the mesomorphic properties of cyclohexanone derivatives, including 2,6-bis(4-alkoxybenzylidene)cyclohexanones, revealing their potential in liquid crystal technology (Matsunaga & Miyamoto, 1993).
Chemical Synthesis and Reactions
Synthesis of Novel Compounds : Research by Rusnac et al. (2020) focused on synthesizing new compounds from cyclohexanone derivatives, including 2,6-bis(arylmethylidene)cyclohexanones. These compounds exhibited antimicrobial and antioxidant activity (Rusnac et al., 2020).
1,3-Dipolar Cycloaddition : A study by Raj and Raghunathan (2002) demonstrated the use of 2,6-bis(arylmethylidene)cyclohexanones in 1,3-dipolar cycloaddition reactions, leading to the synthesis of bis-spiro-pyrrolidines (Raj & Raghunathan, 2002).
Propriétés
IUPAC Name |
2,6-bis(2,2,2-trifluoroacetyl)cyclohexan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F6O3/c11-9(12,13)7(18)4-2-1-3-5(6(4)17)8(19)10(14,15)16/h4-5H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMWVJKEILRZEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C(C1)C(=O)C(F)(F)F)C(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis(2,2,2-trifluoroacetyl)cyclohexanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

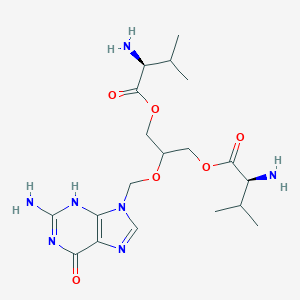
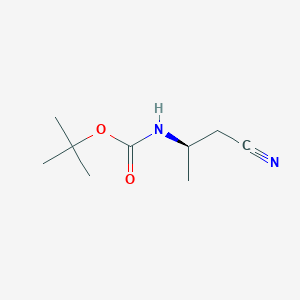
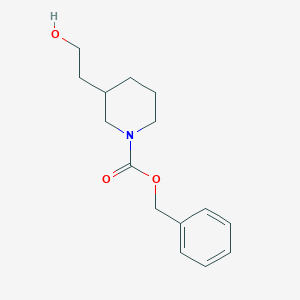
![(R)-Ethyl 2-(3-(1-(1,2-dihydroacenaphthylen-1-yl)piperidin-4-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B51240.png)
